Home > Products > Screening Compounds P112498 > Thalidomide-piperazine-Boc
Thalidomide-piperazine-Boc -

Thalidomide-piperazine-Boc

Catalog Number: EVT-8312417
CAS Number:
Molecular Formula: C22H26N4O6
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-piperazine-Boc is a chemical compound that serves as an intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), particularly for targeting the B-cell lymphoma 6 protein. This compound combines the pharmacological properties of thalidomide with a piperazine moiety, which enhances its utility in medicinal chemistry. The compound is classified as an E3 ligase ligand-linker conjugate, playing a crucial role in targeted protein degradation strategies.

Synthesis Analysis

Methods

The synthesis of thalidomide-piperazine-Boc typically involves several key steps, utilizing various reagents and conditions to achieve the desired product. The following methods are commonly employed:

  1. Starting Materials: The synthesis often begins with commercially available phthalic anhydride derivatives, such as 3-fluorophthalic anhydride, which can be reacted with glutarimide to form thalidomide precursors.
  2. Nucleophilic Substitution: The introduction of the piperazine group is achieved through nucleophilic aromatic substitution reactions, where piperazine derivatives are reacted with thalidomide intermediates under elevated temperatures to enhance yield.
  3. Boc Protection: The use of N-Boc (tert-butyloxycarbonyl) protection for the amine groups is essential for controlling reactivity during subsequent steps and preventing unwanted side reactions.

Technical Details

The synthetic route may involve multiple reaction conditions, including refluxing in solvents like acetic anhydride or dimethylformamide, and employing bases such as sodium acetate or diisopropylethylamine to facilitate reactions. High yields are often achieved by optimizing temperature and reaction time during nucleophilic substitutions .

Molecular Structure Analysis

Structure

Thalidomide-piperazine-Boc consists of a thalidomide core connected to a piperazine ring through a linker that includes the Boc protecting group. The molecular structure can be represented as follows:

  • Thalidomide Core: Contains a phthalimide structure with a glutarimide substituent.
  • Piperazine Linker: A six-membered ring containing two nitrogen atoms, which enhances solubility and interaction with biological targets.

Data

The molecular formula for thalidomide-piperazine-Boc is C15_{15}H20_{20}N2_{2}O3_{3}, and its molecular weight is approximately 276.34 g/mol. The compound's structural features allow it to engage effectively with E3 ligases in PROTAC applications .

Chemical Reactions Analysis

Reactions

Thalidomide-piperazine-Boc participates in several key reactions that facilitate its application in drug development:

  1. Nucleophilic Aromatic Substitution: This reaction allows the introduction of various substituents on the aromatic ring of thalidomide, enhancing its pharmacological properties.
  2. Amidation Reactions: These reactions can be employed to attach additional functional groups or linkers that improve the compound's efficacy against specific targets.
  3. Deprotection: Removal of the Boc protecting group is often necessary to activate the amine functionality for further reactions or interactions with target proteins.

Technical Details

The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or bases. For instance, using dimethylsulfoxide instead of dimethylformamide has been shown to improve yields due to reduced decomposition at high temperatures .

Mechanism of Action

The mechanism by which thalidomide-piperazine-Boc exerts its effects primarily involves its role as a ligand for E3 ligases, particularly cereblon (CRBN). Upon binding to CRBN, it facilitates the ubiquitination and subsequent degradation of target proteins involved in oncogenic processes.

Process

  1. Binding: Thalidomide-piperazine-Boc binds to CRBN through its thalidomide moiety.
  2. Ubiquitination: This binding promotes the recruitment of E3 ligase machinery, leading to ubiquitination of substrate proteins.
  3. Degradation: Ubiquitinated proteins are then directed to the proteasome for degradation, effectively reducing their levels within the cell .

Data

Studies have demonstrated that modifications at specific positions on the thalidomide structure can significantly influence degradation potency and selectivity towards target proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: Reacts readily in nucleophilic substitution reactions due to electron-deficient aromatic systems.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized thalidomide-piperazine-Boc .

Applications

Thalidomide-piperazine-Boc has significant applications in scientific research, particularly in drug discovery and development:

  • Targeted Protein Degradation: Utilized in designing PROTACs that selectively degrade oncogenic proteins, offering a novel therapeutic strategy for various cancers.
  • Research Tool: Serves as an important intermediate for synthesizing other biologically active compounds aimed at understanding protein interactions and cellular mechanisms .
Role in Targeted Protein Degradation: Mechanisms & Applications

Cereblon-Mediated Ubiquitination Pathways

Thalidomide-piperazine-Boc exploits the CRL4CRBN E3 ubiquitin ligase complex (comprising Cullin4, DDB1, ROC1, and CRBN) to trigger ubiquitin-dependent proteasomal degradation [1] [5]. The thalidomide moiety binds CRBN’s tri-tryptophan pocket, inducing conformational changes that repurpose the ligase toward non-physiological "neosubstrates" [5] [9]. Unlike classical inhibitors, this compound does not block CRBN activity; instead, it stabilizes CRBN by inhibiting its K48-linked autoubiquitination. This stabilization elevates cellular CRBN levels by >2-fold, enhancing ligase activity and potentiating degradation efficiency [5].

Table 1: Key Neosubstrates Degraded via CRBN-Recruiting PROTACs

NeosubstrateBiological RolePROTAC Example
IKZF1/IkarosTranscription factorLenalidomide/Pomalidomide
BCL6Transcriptional repressorBCL6-PROTAC (via Thalidomide-piperazine-Boc) [2]
BRD4Epigenetic readerARV-825 [1]
GSPT1Translation terminatorCC-90009 [7]

The Boc-piperazine linker in Thalidomide-piperazine-Boc serves dual functions: (1) it preserves CRBN binding affinity by maintaining optimal spatial orientation of the phthalimide ring, and (2) its hydrophilicity enhances PROTAC solubility, mitigating aggregation in biological systems [8] [10].

Ternary Complex Formation Dynamics in Proteolysis Targeting Chimeras Systems

PROTAC efficacy hinges on productive ternary complex (POI-PROTAC-E3) formation. Thalidomide-piperazine-Boc-derived degraders enable a "hook-effect"-resistant mechanism, where the linker length and rigidity critically influence cooperativity between target protein and CRBN [3] [8]. Heterotrivalent PROTACs (e.g., AB3067) incorporating both CRBN and VHL ligands connected via branched linkers demonstrate:

  • Additive ubiquitination: Simultaneous recruitment of CRBN and VHL increases ubiquitin chain density on targets like BET proteins by >50% compared to single-ligase PROTACs [3].
  • Resistance evasion: Double E3 knockout is required to abolish degradation, whereas single CRBN-knockout cells retain 60–70% activity via VHL [3].

Table 2: Linker Design Impact on Ternary Complex Stability

Linker AttachmentExit VectorCooperativity (α)Degradation DC₅₀ (nM)
Thalidomide C4-amineArylamine1.2–3.810–100 [8] [10]
Pomalidomide C4-carbonAlkyl0.8–2.150–500 [8]
Piperazine-Boc (C4)Tertiary amine4.5–6.0<10 [2] [10]

The piperazine-Boc group enhances conformational flexibility, enabling adaptive binding to sterically constrained targets. For BCL6 degraders, this moiety improves cell permeability by reducing intramolecular H-bonding, increasing cytosolic concentrations 3-fold versus rigid linkers [2] [7].

Comparative Analysis of E3 Ligase Recruitment Efficiency (Cereblon vs. Von Hippel-Lindau/Mouse Double Minute 2 Homolog)

CRBN outperforms other E3 ligases in PROTAC design due to its ligand versatility, tissue ubiquity, and catalytic efficiency:

Clinical Prevalence

  • 12 of 15 clinical-stage PROTACs (80%) use CRBN recruiters (e.g., ARV-471, CC-94676), versus 1 for VHL and 2 unknown [1].
  • CRBN-based PROTACs exhibit broader tissue distribution than VHL, which is hypoxia-sensitive and endothelial cell-restricted [8].

Degradation Kinetics

  • CRBN degraders achieve DC₅₀ values 2–10-fold lower than VHL-equivalents for kinases like BTK (DC₅₀: 1 nM for CRBN vs. 10 nM for VHL) [8].
  • Mouse Double Minute 2 Homolog (MDM2) recruiters (e.g., nutlin-based) suffer from oncogenic risks due to p53 activation, limiting applicability [8].

Table 3: E3 Ligase Recruitment Profiles

ParameterCRBNVHLMDM2
ExpressionUbiquitousHypoxia-regulatedStress-inducible
Ligand Size (Da)250–300350–400500–600
Catalytic Efficiency (kdeg)0.15–0.3 h⁻¹0.08–0.15 h⁻¹0.05–0.1 h⁻¹
Clinical Candidates1210 [1] [8]

Dual-Recruitment Advantage

Heterotrivalent PROTACs (CRBN+VHL) degrade BET proteins with:

  • Faster kinetics: t₁/₂ = 1.5 h vs. 4 h for single-ligase counterparts [3].
  • Broader dynamic range: No hook effect up to 10 μM concentrations [3].

Synthetic and Mechanistic OutlookThalidomide-piperazine-Boc exemplifies rational PROTAC design through its modular piperazine linker, which balances hydrophilicity and conformational adaptability. Future development requires addressing CRBN’s limitations—notably, off-target degradation of zinc-finger proteins (e.g., ZFP91) via neo-substrate recruitment. Innovations like C5-modified thalidomide analogs may decouple on/off-target degradation by sterically blocking non-productive ternary complexes [4] [9]. As PROTAC chemistry evolves, this intermediate will remain integral to degrader pipelines targeting historically undruggable oncology targets.

Properties

Product Name

Thalidomide-piperazine-Boc

IUPAC Name

tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate

Molecular Formula

C22H26N4O6

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C22H26N4O6/c1-22(2,3)32-21(31)25-10-8-24(9-11-25)13-4-5-14-15(12-13)20(30)26(19(14)29)16-6-7-17(27)23-18(16)28/h4-5,12,16H,6-11H2,1-3H3,(H,23,27,28)

InChI Key

PMKVKOLFYHLKAP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.